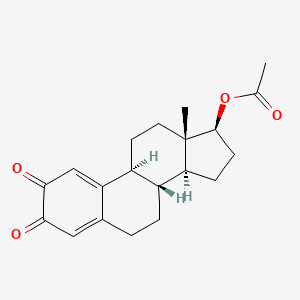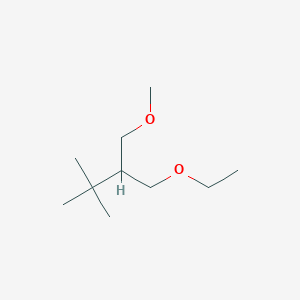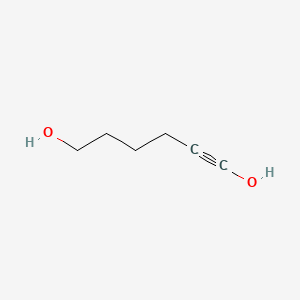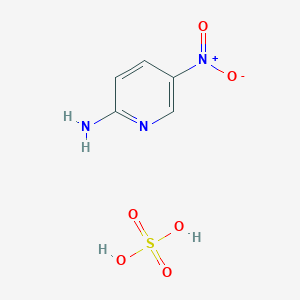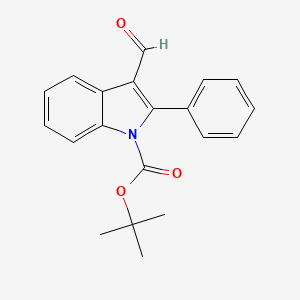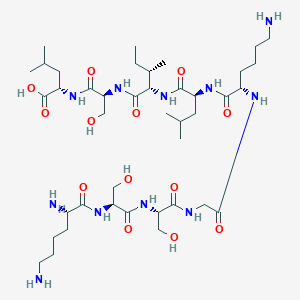
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C8H7Cl2NO4. It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid typically involves the chlorination and methoxylation of pyridinecarboxylic acid derivatives. One common method includes the reaction of 3,5-dichloropyridine with methanol in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and minimize waste. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets vary based on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-pyridinecarboxylic acid
- 2-Pyridinecarboxylic acid, 4-amino-3,6-dichloro-
- 3-Pyridinecarboxylic acid, 4-bromo-2,6-dichloro-5-fluoro-
Comparison
Compared to these similar compounds, 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also enhance its potential biological activity by increasing its ability to interact with biological targets .
Properties
CAS No. |
176046-80-3 |
|---|---|
Molecular Formula |
C8H7Cl2NO4 |
Molecular Weight |
252.05 g/mol |
IUPAC Name |
3,5-dichloro-4,6-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7Cl2NO4/c1-14-6-3(9)5(8(12)13)11-7(15-2)4(6)10/h1-2H3,(H,12,13) |
InChI Key |
NSTOCIMDXNJPDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
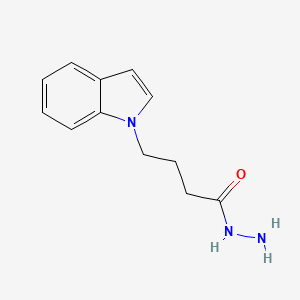
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
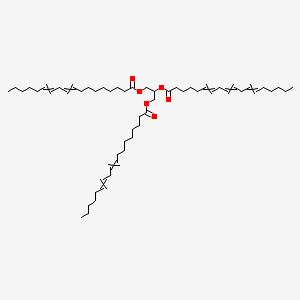
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
